molecular formula C10H14IN B143962 4-(Tert-butyl)-2-iodoaniline CAS No. 128318-63-8

4-(Tert-butyl)-2-iodoaniline

Cat. No. B143962
CAS RN: 128318-63-8
M. Wt: 275.13 g/mol
InChI Key: CDJKVBYMDRNYHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds involves various methods. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could be a relevant method for synthesizing related compounds . The iodolactamization step is key in synthesizing certain tert-butyl compounds, as described in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . Additionally, tert-butyl groups are introduced in the synthesis of polyamides and polyimides, which could be analogous to the synthesis of "4-(Tert-butyl)-2-iodoaniline" .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is characterized by the presence of the tert-butyl group, which can influence the physical and chemical properties of the molecule. For example, the tert-butyl group can affect the solubility and thermal stability of polyimides . The molecular structure of "this compound" would likely exhibit similar influences due to the presence of the tert-butyl group.

Chemical Reactions Analysis

Tert-butyl compounds participate in various chemical reactions. The tert-butyl group in N-tert-butanesulfinyl imines activates the imines for the addition of nucleophiles and can be cleaved after nucleophilic addition . Tert-butyl nitrite is used as an oxidant and a N1 synthon in multicomponent reactions to form fused quinolines and isoquinolines . The presence of a tert-butyl group in "this compound" may similarly influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are diverse. The addition of tert-butyl groups to polyimides results in enhanced solubility, transparency, and thermal stability . The presence of tert-butylpyridine as an additive in redox electrolytes significantly affects the performance of dye-sensitized solar cells . These insights suggest that "this compound" would also have unique physical and chemical properties influenced by the tert-butyl group.

Scientific Research Applications

Palladium-catalyzed Carbonylation

4-(Tert-butyl)-2-iodoaniline derivatives have been used as bifunctional substrates in palladium-catalyzed carbonylation. This process synthesizes various compounds depending on the substituents. For instance, when methyl or hydrogen is in the 4-position, 2-aryl-benzo[d][1,3]oxazin-4-one derivatives are formed. However, when there are chloro, bromo, cyano, or nitro groups in the same position, dibenzo[b, f][1,5]-diazocine-6,12-dione derivatives are produced. The presence of primary and secondary amines like tert-butylamine and amino acid methyl esters as N-nucleophiles results in 2-ketocarboxamides through aminocarbonylation with double carbon monoxide insertion (Ács et al., 2006).

Synthesis of Fluorinated Organic Paramagnetic Building Blocks

New stable polyfluorinated nitroxide radicals for cross-coupling reactions were prepared from perfluoroiodobenzene. The reaction with tert-butylamine under autoclaving conditions led to the formation of N-tert-butyl-2,3,5,6-tetrafluoro-4-iodoaniline, which is crucial in the entire process. The fluorinated tert-butyl iodophenyl nitroxide was found to form a one-dimensional assembly of radicals in a solid state through N–O···I halogen bonds, showing its potential for various applications (Politanskaya et al., 2020).

Synthesis of Perfluoro-tert-butyl 4-Hydroxyproline

(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline were synthesized in steps incorporating a perfluoro-tert-butyl group with nine chemically equivalent fluorines. These amino acids were used in model α-helical and polyproline helix peptides, demonstrating distinct conformational preferences and were sensitively detected by 19F NMR, suggesting their use in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Safety and Hazards

As with any chemical compound, handling “4-(Tert-butyl)-2-iodoaniline” would require appropriate safety measures. Anilines can be toxic and possibly carcinogenic, and they can cause irritation upon contact with skin or eyes .

Future Directions

The future research directions would depend on the potential applications of “4-(Tert-butyl)-2-iodoaniline”. Given the reactivity of anilines, this compound could potentially be used in the synthesis of various other compounds .

properties

IUPAC Name

4-tert-butyl-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJKVBYMDRNYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of commercially available 4-tert-butylaniline (2.00 g, 13.4 mmol) in MeOH (10 mL) was added to a mixture of silver sulfate (4.17 g, 13.4 mmol) and iodine (3.39 g, 13.4 mmol) in MeOH (30 mL). The mixture was stirred at room temperature for 4 h. The mixture was filtered. The filtrate was concentrated. The title compound was obtained after flash chromatography using EtOAc:hexane/2:8 as the eluant. 1H NMR (CDCl3, 500 MHz): B7.65 (d, J=2. Hz, 1H), 7.20 (dd, J=8.5, 2.5 Hz, 1H), 6.75 (d, J=8.5 Hz, 1H), 1.30 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.17 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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